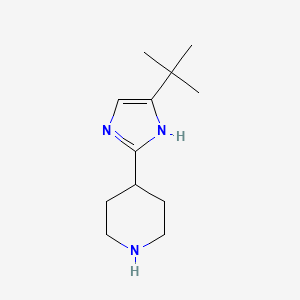
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine, also known as TIPP, is a synthetic compound that has gained significant attention in scientific research due to its potential to act as an opioid receptor antagonist. TIPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the compound is a solid and is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .
Advantages and Limitations for Lab Experiments
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's high affinity for the mu-opioid receptor and its potential as an opioid receptor antagonist make it a valuable tool for studying opioid addiction and overdose. However, 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's synthetic nature and limited availability may limit its use in lab experiments. Additionally, 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's specificity for the mu-opioid receptor may limit its use in studying the effects of other opioid receptors.
Future Directions
Future research on 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine may focus on its potential as a treatment for opioid addiction and overdose. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's high affinity for the mu-opioid receptor and its longer half-life may make it more effective than existing opioid receptor antagonists such as naloxone. Additionally, future research may investigate 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's potential as a tool for studying opioid addiction and overdose, as well as its potential as a treatment for other conditions such as depression and anxiety.
Synthesis Methods
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine can be synthesized using various methods, including the Boc-protected synthesis method and the Fmoc-protected synthesis method. The Boc-protected synthesis method involves the coupling of tert-butyl 2-(2-formamidoethyl)imidazole-4-carboxylate with piperidine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The Fmoc-protected synthesis method involves the coupling of Fmoc-protected 2-(2-formamidoethyl)imidazole-4-carboxylic acid with piperidine in the presence of DIC and HOBt. Both methods have been used to synthesize 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine with high yields and purity.
Scientific Research Applications
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine has been extensively studied for its potential to act as an opioid receptor antagonist. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine has also been shown to have a lower affinity for the delta-opioid receptor and the kappa-opioid receptor. 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's potential as an opioid receptor antagonist has led to its investigation as a potential treatment for opioid addiction and overdose.
properties
IUPAC Name |
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZDOWPSKSBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

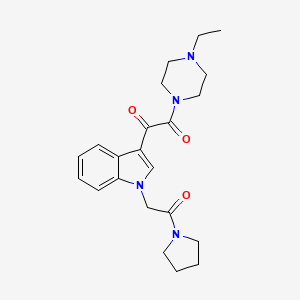
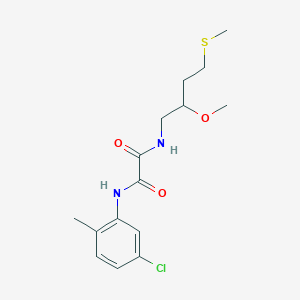
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)
![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)


![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)
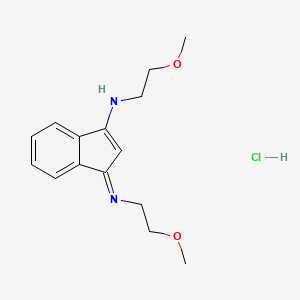
![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
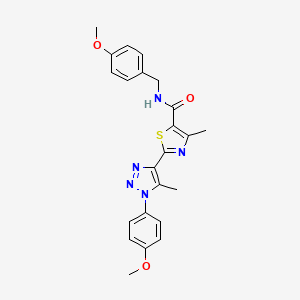
![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)
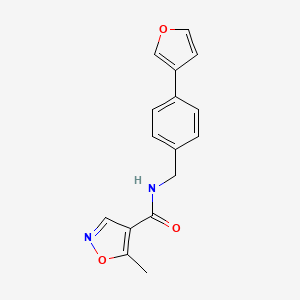
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)